molecular formula C23H30N2O5 B2748922 2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid CAS No. 1048005-89-5

2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2748922
CAS No.: 1048005-89-5
M. Wt: 414.502
InChI Key: HABSLNATHIOEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3,4-Dimethoxyphenethyl)amino)-4-((4-isopropylphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C23H30N2O5 and its molecular weight is 414.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phenolic Acids and Their Applications

Phenolic acids, like Chlorogenic Acid (CGA), are known for their diverse biological and pharmacological effects. CGA, as an example, demonstrates antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory properties among others. It's involved in regulating lipid metabolism and glucose, addressing disorders such as hepatic steatosis, cardiovascular disease, and diabetes. The wide range of therapeutic roles suggests potential applications in food additives and synthetic antibiotics replacements, hinting at the broader applicability of phenolic acid derivatives in medical and health-related fields (Naveed et al., 2018).

Amino Acids and Peptide Research

The study of amino acids and their incorporation into peptides, through examples like TOAC, underlines their importance in analyzing peptide secondary structure and interactions. The role of amino acids in the synthesis of functionally diverse peptides and proteins, which cannot be easily mimicked by synthetic compounds, showcases their potential in developing "artificial proteins" with novel functions. This area encompasses the study of peptide dynamics, structure, and interactions with biological membranes, offering a foundation for novel therapeutic and diagnostic tools (Schreier et al., 2012).

Carboxylic Acids in Biocatalyst Inhibition

The inhibition effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, underline the dual role of these compounds as potential preservatives and inhibitors. Understanding how carboxylic acids like hexanoic, octanoic, decanoic, and lauric acids impact cell membrane integrity and internal pH, can guide the development of robust microbial strains for industrial applications. This knowledge is pivotal for engineering microbial resistance to inhibition by desired products, potentially enhancing the production efficiency of biorenewable chemicals (Jarboe et al., 2013).

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxo-4-(4-propan-2-ylanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-15(2)17-6-8-18(9-7-17)25-22(26)14-19(23(27)28)24-12-11-16-5-10-20(29-3)21(13-16)30-4/h5-10,13,15,19,24H,11-12,14H2,1-4H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABSLNATHIOEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.